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Compound of Interest

Compound Name: Cladribine

Cat. No.: B1669150

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Cladribine clinical trial data,
offering a comparative perspective against other key oral disease-modifying therapies (DMTSs)
for relapsing multiple sclerosis (RMS). The information is intended to support research,
scientific evaluation, and drug development efforts in the field of neurology.

Executive Summary

Cladribine is a purine nucleoside analog that acts as an immune reconstitution therapy. Its
efficacy and safety in treating relapsing forms of multiple sclerosis have been established in
pivotal clinical trials, most notably the CLARITY and ORACLE-MS studies. This guide
synthesizes the key findings from these trials and provides a comparative analysis with other
oral DMTSs, focusing on efficacy endpoints such as Annualized Relapse Rate (ARR) and
disability progression, as well as safety profiles.

Mechanism of Action

Cladribine is a prodrug that is preferentially taken up by lymphocytes due to their high ratio of
deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT). Inside the cell, DCK phosphorylates
Cladribine into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).
The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading
to DNA strand breaks and subsequent programmed cell death (apoptosis). This results in a
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selective and sustained reduction of circulating T and B lymphocytes, which are key players in
the inflammatory cascade of multiple sclerosis.[1][2][3]
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Cladribine's intracellular activation and induction of apoptosis in lymphocytes.

Efficacy of Cladribine: Key Clinical Trial Data

The efficacy of Cladribine has been primarily demonstrated in two pivotal Phase Il trials: the
CLARITY study in patients with relapsing-remitting multiple sclerosis (RRMS) and the
ORACLE-MS study in patients with a first clinical demyelinating event (clinically isolated

syndrome - CIS).

CLARITY Study

The CLAdRIbine Tablets treating Multiple Sclerosis OrallY (CLARITY) study was a 96-week,
randomized, double-blind, placebo-controlled trial.

Table 1: Key Efficacy Outcomes from the CLARITY Study (96 Weeks)
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Relative
Outcome Placebo Cladribine 3.5 Reduction vs. |
-value
Measure (n=437) mgl/kg (n=433) Placebo (95% 5
Cl)
Annualized
58% (47% to
Relapse Rate 0.33 0.14 <0.001
66%)
(ARR)

Proportion of )
Odds Ratio: 2.53
Relapse-Free 61% 80% <0.001
(1.87 to 3.43)

Patients
3-Month ]
] Hazard Ratio:
Confirmed
o 16.5% 11.6% 0.68 (0.49 to 0.026
Disability
0.96)

Progression

Disability progression was defined as a sustained increase in the Expanded Disability Status
Scale (EDSS) score for at least 3 months.

ORACLE-MS Study

The ORAI CLadribine in Early MS (ORACLE-MS) study was a randomized, double-blind,
placebo-controlled trial in patients who had experienced a first clinical event suggestive of MS.

Table 2: Key Efficacy Outcomes from the ORACLE-MS Study

Outcome Placebo Cladribine 3.5 Hazard Ratio |
-value

Measure (n=206) mglkg (n=206) (95% Cl) &
Time to
Conversion to 0.33 (0.21 to

o o 35% converted 13% converted <0.0001
Clinically Definite 0.51)
MS (CDMS)

Comparative Efficacy with Other Oral DMTs
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Several studies have compared the efficacy of Cladribine with other oral disease-modifying
therapies for MS. These comparisons are often based on real-world data or network meta-
analyses, as head-to-head randomized controlled trials are limited.

Table 3: Comparative Annualized Relapse Rates (ARR) of Oral DMTs

Comparison vs.

Treatment Study/Analysis ARR .
Cladribine
Cladribine MERLYN Study 0.10
) ) Numerically higher
Fingolimod MERLYN Study 0.14 .
ARR than Cladribine
Lower ARR than
Interferon, Glatiramer
. Real-world data (Patti Acetate, and Dimethyl
Cladribine - o
etal) Fumarate; Similar to
Fingolimod; Higher
than Natalizumab.
Real-world data (Patti Higher ARR than

Dimethyl Fumarate - -
etal.) Cladribine

Higher ARR than
Cladribine

Teriflunomide Real-world data

Experimental Protocols
CLARITY Study Protocol

o Study Design: A 96-week, multicenter, randomized, double-blind, placebo-controlled,
parallel-group study.

» Patient Population: Patients aged 18 to 55 years with a diagnosis of RRMS according to the
2005 McDonald criteria, with at least one relapse in the previous 12 months.

« Intervention: Patients were randomized to receive either placebo or one of two cumulative
doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg) administered in two short courses in the
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first 48 weeks.

o Primary Endpoint: The qualifying relapse rate at 96 weeks.

 Statistical Analysis: The annualized relapse rate was analyzed using a negative binomial
regression model, with treatment group and region as fixed effects and the logarithm of the
time on study as an offset variable. Time to disability progression was analyzed using a Cox
proportional hazards model.

ORACLE-MS Study Protocol
o Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

» Patient Population: Patients aged 18 to 55 years who had experienced a first clinical
demyelinating event within 75 days prior to screening and had at least two clinically silent T2
lesions on a brain MRI.

 Intervention: Patients were randomized to receive either placebo or one of two cumulative
doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg).

e Primary Endpoint: Time to conversion to clinically definite multiple sclerosis (CDMS) as
defined by the Poser criteria.

 Statistical Analysis: The primary endpoint of time to conversion to CDMS was analyzed using
a Cox proportional hazards model, with treatment and region as covariates.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1669150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Patient Screening
(Inclusion/Exclusion Criteria)

Treatment Arm A Treatment Arm B
(e.g., Cladribine) (e.g., Placebo)

Follow-up Period
(e.g., 96 weeks)

Data Collection
(Relapses, EDSS, MRI)

Statistical Analysis

Results Interpretation

Click to download full resolution via product page

A generalized workflow for a randomized controlled clinical trial.

Safety and Tolerability

The safety profile of Cladribine is an important consideration for its use. The most common

adverse events observed in clinical trials are lymphopenia, headache, and nasopharyngitis.
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Table 4: Common Adverse Events (CLARITY Study)

Adverse Event Placebo (%) Cladribine 3.5 mgl/kg (%)
Lymphopenia 1.8 21.6
Headache 22.8 24.8
Nasopharyngitis 13.8 16.4
Nausea 8.7 10.2

Upper Respiratory Tract
PP ) P y 6.9 8.3
Infection

Herpes Zoster 0.2 19

Note: This table presents a selection of common adverse events and is not exhaustive.

Conclusion

The statistical analysis of Cladribine clinical trial data demonstrates its efficacy in reducing
relapse rates and delaying disability progression in patients with relapsing multiple sclerosis.
Comparative analyses with other oral DMTs suggest a favorable efficacy profile. The primary
safety concern is lymphopenia, which is a known and manageable effect of its mechanism of
action. This guide provides a foundational overview for researchers and professionals engaged
in the study and development of multiple sclerosis therapies. For more detailed information, it is
recommended to consult the full publications of the cited clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cladribine in Relapsing Multiple Sclerosis: A
Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669150#statistical-analysis-of-cladribine-clinical-
trial-data-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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